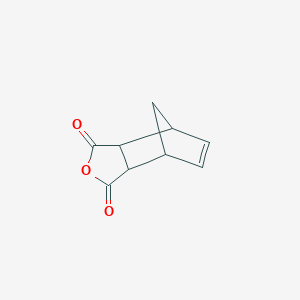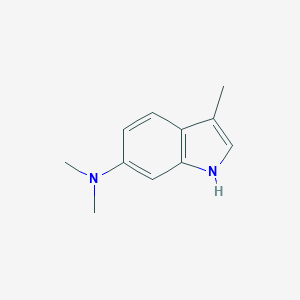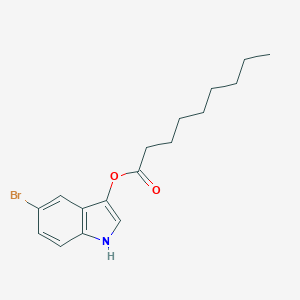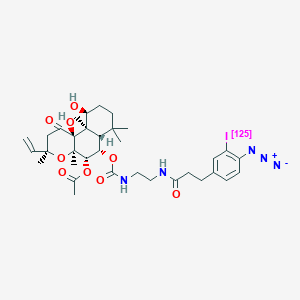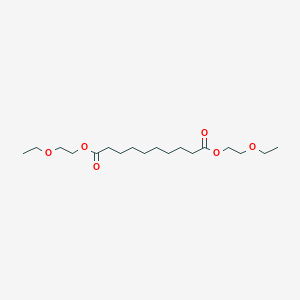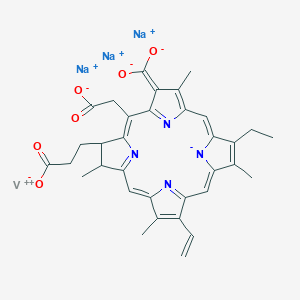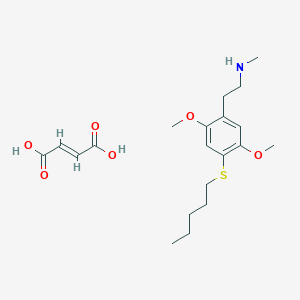![molecular formula C14H16N2O2 B165920 (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 134930-19-1](/img/structure/B165920.png)
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as ETP-46321, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its inhibition of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Efectos Bioquímicos Y Fisiológicos
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have significant effects on glucose homeostasis and insulin secretion. In a study conducted on mice, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid was found to increase insulin secretion and improve glucose tolerance. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is its specificity for DPP-4 inhibition, which makes it a potential candidate for the development of novel anti-diabetic drugs. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have good pharmacokinetic properties, with a half-life of approximately 8 hours in mice. However, one limitation of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is its relatively low potency compared to other DPP-4 inhibitors such as sitagliptin.
Direcciones Futuras
There are several potential future directions for research on (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. One area of interest is the development of more potent analogs of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid that could be used as anti-diabetic drugs. Additionally, further studies are needed to investigate the anti-inflammatory effects of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its effects on glucose homeostasis and insulin secretion.
Conclusion:
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery. Its specificity for DPP-4 inhibition and good pharmacokinetic properties make it a potential candidate for the development of novel anti-diabetic drugs. Additionally, its anti-inflammatory effects could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its potential applications in drug discovery.
Métodos De Síntesis
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be synthesized using a multi-step process that involves the coupling of two key intermediates, namely, 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and (S)-3-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been studied extensively for its potential applications in drug discovery. It has been shown to have inhibitory effects on the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid a potential candidate for the development of novel anti-diabetic drugs. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
134930-19-1 |
|---|---|
Nombre del producto |
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)/t10-,12-/m0/s1 |
Clave InChI |
OOJCKCNYTLTQGT-JQWIXIFHSA-N |
SMILES isomérico |
CC[C@H]1C2=C(C[C@H]([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2 |
SMILES |
CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
SMILES canónico |
CCC1C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2 |
Otros números CAS |
134930-19-1 |
Sinónimos |
(1S,3S)-1-ETHYL-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



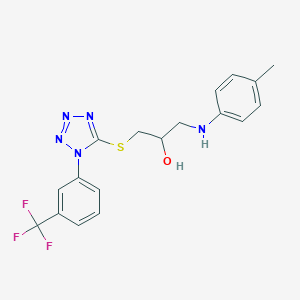
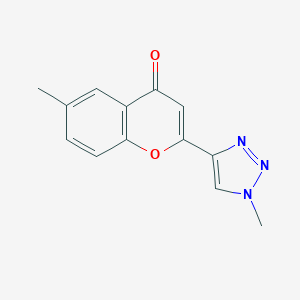
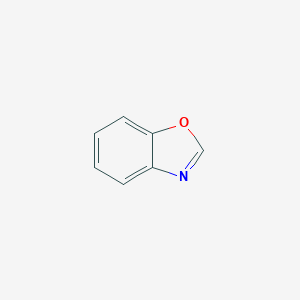
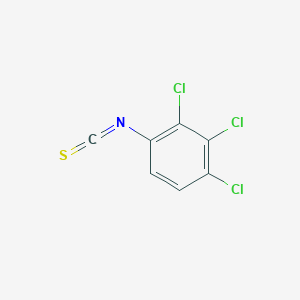
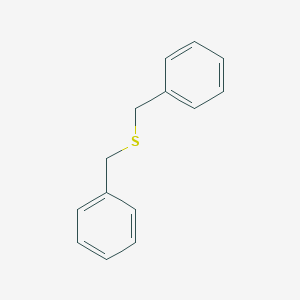
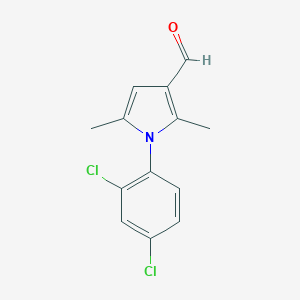
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
